2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure features a 5,6-dimethyl substitution on the thienopyrimidinone ring, a phenyl group at position 3, and a thioacetamide side chain with a 2-methoxyethyl substituent.
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-12-13(2)27-17-16(12)18(24)22(14-7-5-4-6-8-14)19(21-17)26-11-15(23)20-9-10-25-3/h4-8H,9-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOHRKGCUJSXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCCOC)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the phenyl group and the dimethyl substituents. The final steps involve the addition of the thioether and the acetamide groups. Reaction conditions may include the use of various solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thieno[2,3-d]pyrimidine moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substitutions, physicochemical properties, and inferred pharmacological implications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substitution at Position 3 :
- The target compound’s 3-phenyl group is conserved in derivatives like , suggesting a role in π-π interactions with target proteins.
- Ethyl or substituted aryl groups (e.g., 3-(2-methoxy-5-methylphenyl) in ) may modulate steric hindrance and binding specificity.
Acetamide Side Chain: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to aryl (e.g., ) or trifluoroethyl () substituents.
Biological Implications: Thienopyrimidinone derivatives with electron-withdrawing groups (e.g., trifluoroethyl in ) may exhibit stronger enzyme inhibition due to enhanced electrophilicity. Chlorinated analogues () could show higher tissue retention but increased toxicity risks.
Table 2: Hypothetical Pharmacokinetic Profiles
Research Findings and Trends
- Synthetic Accessibility : The thioacetamide linkage is consistently synthesized via nucleophilic substitution, as seen in .
- Hydrogen Bonding : The 4-oxo group and acetamide NH are critical for intermolecular interactions, aligning with Etter’s hydrogen-bonding rules .
- Trends in Activity : Bulky substituents (e.g., naphthyl in ) correlate with reduced solubility but improved target affinity in kinase inhibitors.
Biological Activity
The compound 2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide represents a novel class of thienopyrimidine derivatives that have garnered interest due to their potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 298.38 g/mol. The compound features a thieno[2,3-d]pyrimidine core substituted with a thioether and an acetamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Inhibition against Bacterial Strains : The compound has shown promising results against Gram-positive and Gram-negative bacteria. In one study, derivatives similar to the target compound displayed minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to 250 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The antifungal efficacy was also notable, with MIC values reported at 125 µg/mL against Candida albicans , indicating its potential as an antifungal agent .
Anticancer Activity
Thienopyrimidine derivatives have been investigated for their anticancer properties, particularly through the inhibition of specific kinases involved in cancer cell proliferation:
- Polo-like Kinase 1 (Plk1) Inhibition : Structure–activity relationship (SAR) studies have indicated that modifications in the thienopyrimidine structure can enhance Plk1 inhibitory activity. For example, compounds with similar scaffolds showed IC50 values as low as 100 nM in inhibiting Plk1 activity .
- Cell Viability Assays : The compound was evaluated in various cancer cell lines, demonstrating significant cytotoxicity with GI50 values indicating effective growth inhibition .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring significantly enhances the antibacterial activity by improving binding affinity to bacterial targets.
- Thioether Functionality : The thioether group contributes to improved membrane permeability, which is essential for both antimicrobial and anticancer activities .
Case Studies
Several case studies illustrate the effectiveness of thienopyrimidine derivatives:
- Study on Antimicrobial Efficacy : A series of thienopyrimidine-sulfonamide hybrids were synthesized and tested against multiple pathogens. Results indicated enhanced antibacterial properties compared to traditional sulfonamides .
- Anticancer Studies : In vitro assays revealed that certain structural modifications led to increased potency against various cancer cell lines, particularly those expressing high levels of Plk1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
